molecular formula C15H10ClNO B2930334 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide CAS No. 883017-38-7

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide

Cat. No.: B2930334
CAS No.: 883017-38-7
M. Wt: 255.7
InChI Key: ZKBCFKKNKKMUEN-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H10ClNO and a molecular weight of 255.7 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-ethynylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide can be compared with other similar compounds, such as:

    4-Chloro-N-(3-ethynylphenyl)benzamide: This compound has a similar structure but lacks the carboxamide group.

    4-Chloro-N-(3-ethynylphenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-N-(3-ethynylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h1,3-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBCFKKNKKMUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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